molecular formula C17H14F2N4O B278837 N-(2,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide

N-(2,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide

カタログ番号 B278837
分子量: 328.32 g/mol
InChIキー: HNYCAUGRESAFPX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide, commonly known as DFP-10825, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is a selective inhibitor of protein kinase C (PKC) and has shown promising results in preclinical studies for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.

作用機序

DFP-10825 is a selective inhibitor of N-(2,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide, which means that it specifically targets this enzyme without affecting other cellular processes. N-(2,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide is involved in the regulation of various signaling pathways that control cell growth, differentiation, and survival. DFP-10825 binds to the catalytic domain of N-(2,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide and blocks its activity, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have a wide range of biochemical and physiological effects. In addition to its anticancer activity, this compound has also been studied for its potential applications in the treatment of diabetes and neurodegenerative disorders. N-(2,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has been implicated in the pathogenesis of these diseases, and DFP-10825 has been shown to modulate N-(2,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide activity and improve disease outcomes in preclinical models.

実験室実験の利点と制限

One of the main advantages of DFP-10825 is its selectivity for N-(2,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide, which reduces the risk of off-target effects. This compound has also shown good pharmacokinetic properties, making it a promising candidate for further development. However, one of the limitations of DFP-10825 is its relatively low potency compared to other N-(2,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide inhibitors. This may limit its efficacy in certain applications and require higher doses to achieve therapeutic effects.

将来の方向性

There are several future directions for the development of DFP-10825 and related compounds. One area of interest is the optimization of its potency and selectivity for N-(2,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide. This could be achieved through the synthesis of analogs with improved binding affinity and specificity. Another area of interest is the exploration of its potential applications in the treatment of other diseases, such as cardiovascular disease and inflammation. Finally, the development of novel drug delivery systems could improve the efficacy and safety of DFP-10825 in clinical settings.

合成法

DFP-10825 can be synthesized using a multi-step process that involves the reaction of 2,4-difluoroaniline with ethyl 2-pyridylacetate, followed by the formation of a pyrazole ring through a cyclization reaction. The resulting compound is then subjected to carboxylation to obtain the final product.

科学的研究の応用

DFP-10825 has been extensively studied for its potential applications in the treatment of cancer. N-(2,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide is a family of enzymes that play a crucial role in the regulation of cell growth and survival. Aberrant activation of N-(2,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has been observed in various types of cancer, making it an attractive target for therapeutic intervention. DFP-10825 has been shown to inhibit the growth of cancer cells in vitro and in vivo by blocking the activity of N-(2,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide.

特性

製品名

N-(2,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide

分子式

C17H14F2N4O

分子量

328.32 g/mol

IUPAC名

N-(2,4-difluorophenyl)-5-ethyl-1-pyridin-2-ylpyrazole-4-carboxamide

InChI

InChI=1S/C17H14F2N4O/c1-2-15-12(10-21-23(15)16-5-3-4-8-20-16)17(24)22-14-7-6-11(18)9-13(14)19/h3-10H,2H2,1H3,(H,22,24)

InChIキー

HNYCAUGRESAFPX-UHFFFAOYSA-N

SMILES

CCC1=C(C=NN1C2=CC=CC=N2)C(=O)NC3=C(C=C(C=C3)F)F

正規SMILES

CCC1=C(C=NN1C2=CC=CC=N2)C(=O)NC3=C(C=C(C=C3)F)F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。